Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
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Overview
Description
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C12H16N3O. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-propyl-1,2,4-oxadiazole: Similar structure but lacks the methanamine group.
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde: Contains an aldehyde group instead of the methanamine group.
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole: Contains a chloromethyl group instead of the phenyl group.
Uniqueness
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the phenyl and methanamine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C12H15N3O/c1-2-6-10-14-12(15-16-10)11(13)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6,13H2,1H3 |
InChI Key |
TZZYEMOMCNGQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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